3-Chlorobenzo[b]thiophene-2-carboxamide

Catalog No.
S709256
CAS No.
21211-09-6
M.F
C9H6ClNOS
M. Wt
211.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzo[b]thiophene-2-carboxamide

CAS Number

21211-09-6

Product Name

3-Chlorobenzo[b]thiophene-2-carboxamide

IUPAC Name

3-chloro-1-benzothiophene-2-carboxamide

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

InChI

InChI=1S/C9H6ClNOS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12)

InChI Key

XAELQWGFCUUJNM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)Cl

Medicinal Chemistry

Application Summary: “3-Chlorobenzo[b]thiophene-2-carboxamide” is a derivative of thiophene, which is a very important class of heterocyclic compounds. Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Method of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . For example, Mehta et al. developed a new class of 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7, 7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione thiophene derivatives .

Results or Outcomes: The results of these studies have shown that these compounds can be effective drugs in the respective disease scenario .

Synthesis of Thiadiazolylamine Derivatives

Application Summary: “3-Chlorobenzo[b]thiophene-2-carboxamide” can be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine .

Method of Application: This compound is synthesized via condensation with thiosemicarbazide in the presence of POCl3 .

Results or Outcomes: The resulting thiadiazolylamine derivatives could potentially have various applications in medicinal chemistry .

Synthesis of Quinolyl Derivatives

Application Summary: “3-Chlorobenzo[b]thiophene-2-carboxamide” can also be used in the synthesis of 3-Chloro-N-(8’-quinolyl)benzo[b]thiophene-2-carboxamide .

Method of Application: This compound is synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and 8-aminoquinoline in the presence of triethylamine .

Results or Outcomes: The single crystal X-ray structure determination confirmed the earlier proposed structure .

Synthesis of Oxazinone Derivatives

Application Summary: “3-Chlorobenzo[b]thiophene-2-carboxamide” can be used in the synthesis of 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1,3]oxazin-4-one .

Method of Application: This compound is synthesized via reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .

Results or Outcomes: The resulting oxazinone derivatives could potentially have various applications in medicinal chemistry .

Anticancer Chemotherapeutics

Application Summary: Beta-lactams derived from “3-Chlorobenzo[b]thiophene-2-carboxamide” have been suggested as potential anticancer chemotherapeutic drugs .

Method of Application: The specific methods of application would depend on the exact context of the research and the type of cancer being targeted .

Results or Outcomes: While the specific outcomes would depend on the context of the research, beta-lactams have been suggested to have potential anticancer properties .

3-Chlorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. Its molecular formula is C₉H₆ClNOS, indicating the presence of chlorine, nitrogen, sulfur, and oxygen atoms. The compound features a carboxamide functional group attached to the benzo[b]thiophene core, which contributes to its chemical reactivity and biological properties. The structural uniqueness of 3-chlorobenzo[b]thiophene-2-carboxamide arises from the combination of the aromatic thiophene ring and the chlorinated benzene moiety, making it a subject of interest in medicinal chemistry and materials science .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in 3-chlorobenzo[b]thiophene-2-carboxamide can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.
  • Acylation Reactions: The amide group can undergo acylation, leading to derivatives with varying biological activities.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-chlorobenzo[b]thiophene-2-carboxylic acid and amines .

Research indicates that compounds related to 3-chlorobenzo[b]thiophene-2-carboxamide exhibit significant biological activities, particularly as opioid receptor agonists. Studies have shown that benzo[b]thiophene derivatives can produce analgesic effects comparable to traditional opioids while potentially reducing side effects such as constipation . The compound's interaction with opioid receptors suggests its potential utility in pain management therapies.

The synthesis of 3-chlorobenzo[b]thiophene-2-carboxamide can be achieved through several methods:

  • From 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride: Reacting this chloride with ammonia or amines leads directly to the formation of the carboxamide.
  • Via Carboxylic Acid Derivatives: Starting from 3-chlorobenzo[b]thiophene-2-carboxylic acid, conversion to the amide can be accomplished using coupling agents or dehydrating agents .
  • One-Pot Synthesis: Some methods allow for a one-pot synthesis involving multiple reagents, streamlining the process for laboratory applications .

3-Chlorobenzo[b]thiophene-2-carboxamide has several applications:

  • Pharmaceutical Development: Due to its opioid receptor activity, it is being explored for pain relief medications.
  • Material Science: Its unique structure may be utilized in creating novel materials with specific electronic or optical properties.
  • Chemical Research: It serves as a building block for synthesizing other complex organic compounds in research settings .

Studies on 3-chlorobenzo[b]thiophene-2-carboxamide have focused on its interactions with various biological receptors, particularly opioid receptors. Research indicates that this compound can modulate receptor activity, potentially offering therapeutic benefits without some of the adverse effects associated with traditional opioids. Further investigations are ongoing to elucidate its full pharmacological profile and mechanism of action .

Several compounds share structural similarities with 3-chlorobenzo[b]thiophene-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Benzo[b]thiophene-2-carboxylic AcidLacks amide groupExhibits strong acidity
5-(3-Chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamineContains thiadiazole ringPotential anti-cancer properties
3-Bromobenzo[b]thiophene-2-carboxamideSimilar halogen substitutionDifferent biological activity profile

The uniqueness of 3-chlorobenzo[b]thiophene-2-carboxamide lies in its specific combination of chlorine substitution and carboxamide functionality, which enhances its interaction with biological targets compared to other similar compounds.

XLogP3

2.8

Wikipedia

3-chlorobenzo[b]thiophene-2-carboxamide

Dates

Last modified: 08-15-2023

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